![molecular formula C20H19ClN6 B2780845 3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-24-8](/img/structure/B2780845.png)
3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
“3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline” is a compound that can enhance several pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation . It is a part of the [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of such compounds generally involves aromatic nucleophilic substitution . The specific procedure for the synthesis of the target compounds like “3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline” and similar compounds has been studied using techniques like X-ray crystallography . These studies help confirm the chemical identity of the compounds.
Scientific Research Applications
- Anticancer Agents : Researchers have explored the anticancer properties of this compound. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazine have been designed and evaluated against cancer cell lines, including A549, MCF-7, and HeLa .
- Electrocatalytic C–H Cycloamination : An environmentally benign electrochemical approach has been developed to access diversely functionalized [1,2,4]triazolo[3,4-i]purine heterocycles. Bromide-mediated indirect oxidation promotes intramolecular C(sp2)–H cycloamination, demonstrating broad substrate scope and mild conditions .
Medicinal Chemistry and Drug Discovery
Heterocyclic Synthesis
Future Directions
Mechanism of Action
Target of Action
Related compounds have been found to exhibit anti-tumor activity against various cancer cell lines .
Mode of Action
It’s known that related compounds can inhibit c-met kinase , a protein that plays a crucial role in cell growth, survival, and migration.
Biochemical Pathways
The inhibition of c-met kinase can affect multiple signaling pathways involved in cell proliferation and survival .
Result of Action
The compound has been associated with anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6/c1-25-10-12-26(13-11-25)20-22-17-5-3-2-4-16(17)19-24-23-18(27(19)20)14-6-8-15(21)9-7-14/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOXTKRRUWLCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline |
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